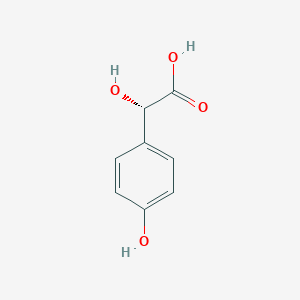

(S)-4-hydroxymandelic acid

説明

(S)-4-hydroxymandelic acid is a 4-hydroxymandelic acid that has S-configuration. It is a (2S)-2-hydroxy monocarboxylic acid and a 4-hydroxymandelic acid. It is a conjugate acid of a (S)-4-hydroxymandelate. It is an enantiomer of a (R)-4-hydroxymandelic acid.

生物活性

(S)-4-hydroxymandelic acid (4-HMA) is a significant compound in biochemistry and pharmacology, primarily recognized for its role as a metabolite and its potential therapeutic applications. This article delves into its biological activity, metabolic pathways, and implications in various fields, supported by data tables and relevant research findings.

This compound is a 2-hydroxy carboxylic acid derived from mandelic acid, characterized by a phenolic hydroxy group at the para position. Its chemical structure is pivotal for its biological functions, influencing its interactions with enzymes and receptors.

Metabolic Pathways

Research indicates that this compound is involved in several metabolic pathways, particularly in microbial degradation processes. For instance, studies have shown that it can be metabolized by specific bacteria such as Pseudomonas convexa, which utilizes it as an intermediate in the degradation of mandelic acid. The metabolic pathway involves the conversion of 4-HMA to 4-hydroxybenzoic acid through various enzymatic reactions:

- Conversion Steps :

- 4-Hydroxymandelic Acid → 4-Hydroxybenzoylformic Acid

- 4-Hydroxybenzoylformic Acid → 4-Hydroxybenzaldehyde

- 4-Hydroxybenzaldehyde → 4-Hydroxybenzoic Acid

This pathway demonstrates the enzymatic versatility of microorganisms in utilizing aromatic compounds for energy and growth .

Antitumor and Antiviral Properties

Recent studies have highlighted the potential antitumor and antiviral properties of this compound. It is believed to exert these effects through mechanisms involving oxidative stress modulation and apoptosis induction in cancer cells. Its ability to interfere with viral replication has also been noted, suggesting a dual role in cancer therapy and antiviral applications .

Enzyme Interactions

The compound acts as a substrate for various enzymes involved in aromatic metabolism. For example, hydroxymandelate synthase catalyzes the conversion of para-hydroxyphenylpyruvate into hydroxymandelates, indicating its role in biosynthetic pathways that produce important metabolites .

Case Studies

- Microbial Degradation : A study isolating Pseudomonas convexa demonstrated that this bacterium could effectively degrade mandelic acid via 4-HMA, showcasing its ecological significance in bioremediation efforts .

- Therapeutic Applications : Clinical evaluations have suggested that alterations in urinary excretion levels of 3-methoxy-4-hydroxymandelic acid can serve as biomarkers for certain neuroendocrine tumors, linking its biological activity to clinical diagnostics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| pKa | 3.88 |

| Solubility | Soluble in water |

| Metabolic Pathway | Intermediate Compounds |

|---|---|

| This compound | 4-Hydroxybenzoylformic Acid |

| 4-Hydroxybenzoylformic Acid | 4-Hydroxybenzaldehyde |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzoic Acid |

科学的研究の応用

Chemical Synthesis

Synthesis Pathways

(S)-4-hydroxymandelic acid can be synthesized through various methods:

- Enzymatic Synthesis : It is produced from 4-hydroxypyruvic acid by the enzyme (S)-p-hydroxymandelate synthase, which catalyzes the reaction with molecular oxygen to yield 4-HMA and carbon dioxide .

- Condensation Reactions : Another method involves the condensation of phenol with glyoxylic acid, producing 4-HMA through a straightforward chemical reaction .

Pharmaceutical Applications

Use in Drug Synthesis

This compound is a precursor in the synthesis of several pharmaceutical compounds, most notably atenolol, a medication used to treat high blood pressure and heart-related conditions. The compound's structural properties make it suitable for modification into active pharmaceutical ingredients (APIs) .

Biological Significance

Biodegradation Pathways

Research has shown that this compound plays a crucial role in the microbial degradation of mandelic acid. Specifically, Pseudomonas convexa utilizes this compound as an intermediate in its metabolic pathway, converting it into various aromatic compounds such as 4-hydroxybenzoic acid . This biodegradation pathway is significant for environmental bioremediation efforts, particularly in treating wastewater contaminated with aromatic compounds.

Industrial Applications

Production of Fine Chemicals

The compound is recognized as a valuable aromatic fine chemical widely used for producing food additives and other industrial chemicals. For instance, engineered strains of Escherichia coli have been developed to enhance the microbial production of 4-hydroxymandelic acid, demonstrating its potential for large-scale industrial applications .

- Microbial Production : A study demonstrated the successful engineering of E. coli strains to produce this compound efficiently through fermentation processes. The researchers optimized growth conditions to maximize yield, showcasing its potential for sustainable production methods .

- Environmental Remediation : Research involving Pseudomonas convexa highlighted the compound's role in bioremediation. The study documented how this microorganism effectively degraded mandelic acid via a pathway involving this compound, contributing to the detoxification of contaminated environments .

化学反応の分析

Enzymatic Oxidation to 4-Hydroxyphenylglyoxylic Acid

Engineered hydroxymandelate oxidase (HMO) enables (S)-enantioselective oxidation of 4-HMA to 4-hydroxyphenylglyoxylic acid (4-HPGA), a precursor for vanillin derivatives :

Mutant Enzyme Performance (HMOTM variant) :

| Parameter | Wild-Type HMO | HMOTM (A80G-T159S-T162Q) |

|---|---|---|

| (s⁻¹) | 0.12 | 2.8 |

| (mM) | 4.5 | 0.8 |

| 0.027 | 3.5 |

This mutant achieved 93% yield of 4-HPGA from racemic 4-HMA in cascade reactions .

Biodegradation Pathways

In Pseudomonas convexa, 4-HMA is metabolized via a mandelate pathway :

-

L-Mandelate-4-hydroxylase converts L-mandelic acid to 4-HMA.

-

L-4-Hydroxymandelate oxidase decarboxylates 4-HMA to 4-hydroxybenzaldehyde:

-

4-Hydroxybenzaldehyde dehydrogenase oxidizes the aldehyde to 4-hydroxybenzoic acid, entering the β-ketoadipate pathway.

Microbial Production via Metabolic Engineering

Escherichia coli engineered with 4-hydroxymandelate synthase (shmaS) produces 4-HMA from glucose and xylose :

| Strain | Substrate | 4-HMA Titer (g/L) | Yield (g/g) |

|---|---|---|---|

| HMA15 (ΔtyrB/aspC) | Glucose/Xylose | 15.8 | 0.21 |

-

Deletion of tyrB and aspC to block tyrosine synthesis.

-

Overexpression of shmaS under a T7 promoter.

特性

IUPAC Name |

(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13244-75-2 | |

| Record name | 4-Hydroxymandelic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMANDELIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3FLY66R5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。